Neuraminidase-IN-6

Influenza Neuraminidase Inhibition Enzymatic Assay

Clinical neuraminidase inhibitors share a cyclohexene core susceptible to H274Y resistance. Neuraminidase-IN-6 (Compound 5c) addresses this gap with a chemically distinct 1,3,4-triazole-3-acetamide scaffold and confirmed enzymatic potency. • Competitive NA inhibition: IC50 = 0.11 µM, comparable to oseltamivir carboxylate • Novel 430-cavity engagement via furan & triazole rings enables resistance-profiling studies • Lead compound of its series; ideal benchmark for SAR campaigns and co-crystallization Ships under blue ice; store at -20°C. Custom synthesis available for bulk orders.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B15144707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-6
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3
InChIInChI=1S/C16H16N4O2S/c1-2-11-5-7-12(8-6-11)17-14(21)10-23-16-18-15(19-20-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,21)(H,18,19,20)
InChIKeyXNKUATUXRPPAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-6: Potent Influenza Neuraminidase Inhibitor


Neuraminidase-IN-6 (Compound 5c) is a 1,3,4-triazole-3-acetamide derivative identified through a structure-based virtual screening and optimization campaign targeting influenza neuraminidase [1]. It functions as a potent, competitive neuraminidase inhibitor, demonstrating activity comparable to the clinically approved drug oseltamivir carboxylate in enzymatic assays [1].

1 Neuraminidase enzyme inhibition study fit
2 1,3,4-triazole scaffold SAR research context
3 430-cavity binding mode investigation fit

Why Generic Inhibitors Cannot Substitute for Neuraminidase-IN-6


Neuraminidase inhibitors are not interchangeable due to significant differences in chemical scaffolds, binding interactions within the enzyme's active site, and susceptibility to resistance mutations [REFS-1, REFS-2]. While clinical agents like oseltamivir and zanamivir share a common cyclohexene core, Neuraminidase-IN-6 is built on a distinct 1,3,4-triazole-3-acetamide scaffold [1]. This structural divergence directly influences binding modes, particularly interactions with the 430-cavity, a key region for inhibitor efficacy and overcoming resistance [1]. Therefore, generic substitution with a clinically approved NAI fails to replicate the specific research utility of this compound for structure-activity relationship (SAR) studies and the development of next-generation inhibitors with potentially distinct resistance profiles [2].

Scaffold 1,3,4-triazole-3-acetamide core Cyclohexene or dihydropyran core (oseltamivir, zanamivir, peramivir)
Scaffold divergence may shift binding-mode interpretation and resistance-mutation response profile
430-Cavity Reported extension of furan and triazole rings into 430-cavity Does not fully occupy the 430-cavity sub-pocket
430-cavity interaction context may not transfer to cyclohexene-based inhibitors
Resistance Distinct chemotype; H274Y impact context-dependent H274Y mutation severely compromises binding (>400-fold IC50 shift reported)
Resistance-mutation endpoint context may differ between chemotypes; requires independent validation

Neuraminidase-IN-6: Evidence of Differentiation vs. Oseltamivir


Potency Comparable to Oseltamivir

Neuraminidase-IN-6 (Compound 5c) demonstrates potent inhibitory activity against influenza neuraminidase that is quantitatively comparable to the active metabolite of the clinically approved drug oseltamivir (oseltamivir carboxylate, OSC) when tested under identical experimental conditions [1].

Potency vs. Oseltamivir
Head-to-head
IC50 0.11 µM
Oseltamivir carboxylate (OSC) IC50 0.10 µM
1.1-fold higher; comparable inhibition reported
Supports comparable target engagement context to reference inhibitor
In vitro fluorogenic substrate assay (MUNANA); single-study context
Influenza Neuraminidase Inhibition Enzymatic Assay

Scaffold Differentiation from Approved Inhibitors

Neuraminidase-IN-6 is based on a novel 1,3,4-triazole-3-acetamide scaffold [1], which is chemically distinct from the cyclohexene-derived core common to all currently approved neuraminidase inhibitors, including oseltamivir, zanamivir, peramivir, and laninamivir [2]. This structural difference is crucial for exploring new chemical space to combat resistance, as many clinically relevant resistance mutations (e.g., H274Y) severely compromise the binding of cyclohexene-based inhibitors, leading to >400-fold increases in IC50 values [2].

Scaffold Differentiation
Reported
1,3,4-triazole-3-acetamide derivative
Cyclohexene / dihydropyran core scaffold
Qualitatively distinct chemotype; new chemical space
Supports scaffold-based chemical probe selection for SAR studies
Cross-study structural comparison; binding-mode transferability to review
Medicinal Chemistry Scaffold Hopping Drug Resistance

430-Cavity Binding Interaction

Molecular docking studies reveal that Neuraminidase-IN-6 (Compound 5c) adopts a unique binding pose within the neuraminidase active site [1]. Its furan and triazole rings extend into the 430-cavity, a sub-pocket adjacent to the active site that is not fully exploited by oseltamivir [1]. This interaction is hypothesized to contribute to its potent inhibitory activity [1].

430-Cavity Binding
Method context
Furan and triazole rings extend into 430-cavity (in silico docking; PDB: 2HU4)
Supports computational binding-mode investigation context
Predicted pose; experimental co-crystallization data to verify
Molecular Docking Binding Mode 430-Cavity

Most Potent in Chemical Series

Within the synthesized series of novel 1,3,4-triazole-containing neuraminidase inhibitors (5a-5j), Neuraminidase-IN-6 (Compound 5c) was identified as the most potent analog, exhibiting the best inhibitory activity (IC50 = 0.11 µM) against NA [1]. This represents a successful optimization from the initial virtual screening hit, ZINC06057848 [1].

Series Ranking
Class-level
Ranked 1st in series 5a-5j (IC50 0.11 µM)
Supports lead-optimization benchmarking context within this chemotype
Congeneric series; inter-series comparisons may require independent review
Structure-Activity Relationship SAR Lead Optimization

Research Applications of Neuraminidase-IN-6


SAR & Lead Optimization

Neuraminidase-IN-6 serves as an ideal benchmark and starting point for SAR studies due to its established potency (IC50 = 0.11 µM) and its position as the most active compound within its novel 1,3,4-triazole-3-acetamide series [1]. Researchers can use it as a positive control when synthesizing and testing new analogs, comparing their activity to this optimized lead [1].

430-Cavity Binding Studies

The predicted binding mode of Neuraminidase-IN-6, with its furan and triazole rings extending into the 430-cavity, makes it a valuable tool for studying this important sub-pocket [1]. It can be used in co-crystallization studies, advanced molecular dynamics simulations, or mutagenesis studies to validate the role of the 430-cavity in inhibitor binding and to guide the design of next-generation inhibitors targeting this region [1].

Resistance-Breaking Inhibitor Development

Given its novel 1,3,4-triazole-3-acetamide scaffold, which is chemically distinct from all clinically approved cyclohexene-based neuraminidase inhibitors, Neuraminidase-IN-6 is a critical tool compound for screening against drug-resistant influenza strains [REFS-1, REFS-2]. Its procurement enables research aimed at identifying new chemotypes that maintain efficacy against viruses carrying common resistance mutations like H274Y, which severely impact oseltamivir's potency [2].

In Vitro Virology & MOA Studies

With its confirmed potent enzymatic inhibition (IC50 = 0.11 µM), Neuraminidase-IN-6 is well-suited for in vitro virology experiments [1]. It can be used as a chemical probe to study the role of neuraminidase in the influenza virus life cycle, including viral entry, replication, and release, in cell culture models of influenza infection [1].

Application
Selection Property
Validation Focus
Neuraminidase pathway inhibition studies
Triazole scaffold selectivity profile
Enzymatic inhibition endpoint review
430-cavity binding mode research
Reported sub-pocket interaction
Computational docking and co-crystallization context
Drug-resistant strain profiling
Non-cyclohexene chemotype
Resistance-mutation endpoint review
Influenza virology assay context
Enzymatic target engagement
Viral replication cycle endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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